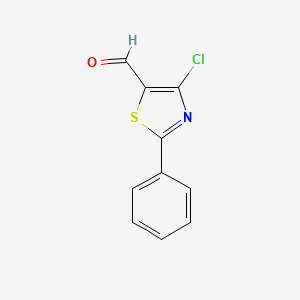

4-Chloro-2-phenylthiazole-5-carbaldehyde

Description

4-Chloro-2-phenylthiazole-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNOS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

4-chloro-2-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9-8(6-13)14-10(12-9)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXKFRZZFNJNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenylthiazole-5-carbaldehyde typically involves the reaction of 2-phenylthiazole with chlorinating agents. One common method is the Vilsmeier-Haack reaction, where 2-phenylthiazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups at the 4 and 5 positions, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar chlorinating agents and reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines (NH2R) and thiols (RSH), often under basic conditions.

Major Products Formed

Oxidation: 4-Chloro-2-phenylthiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-phenylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-2-phenylthiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising activity against several cancer cell lines. A notable example includes the synthesis of thiazole derivatives that exhibited significant cytotoxic effects against human glioblastoma and melanoma cells, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 12.5 | High |

| Compound B | WM793 (melanoma) | 15.0 | Moderate |

| Compound C | MCF-7 (breast cancer) | 10.0 | High |

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against flaviviruses. Research indicates that phenylthiazole derivatives can inhibit viral replication by targeting specific viral proteins . The structural optimization of these compounds has led to the identification of derivatives with improved metabolic stability and antiviral potency.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for developing more effective derivatives. Studies have demonstrated that modifications at specific positions on the thiazole ring significantly influence biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Position | Effect on Activity |

|---|---|---|

| Methyl group | C4 | Increased potency against cancer cells |

| Hydroxyl group | C5 | Enhanced antiviral activity |

| Fluorine substitution | C2 | Improved selectivity for cancer cell lines |

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Development of Anticancer Agents

In one study, researchers synthesized a series of thiazole-based compounds derived from this compound and evaluated their anticancer properties against various cell lines using the National Cancer Institute protocol. The most promising candidates showed significant inhibition of cell proliferation, leading to further preclinical evaluations .

Antiviral Research

Another study focused on synthesizing phenylthiazole derivatives as potential antiviral agents against dengue virus. The findings indicated that certain modifications enhanced the compounds' efficacy and reduced cytotoxicity in human cell lines, paving the way for future therapeutic developments .

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenylthiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-methylthiazole-5-carbaldehyde

- 4-Chloro-2-phenylthiazole-5-methanol

- 4-Chloro-2-phenylthiazole-5-carboxylic acid

Uniqueness

4-Chloro-2-phenylthiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .

Biological Activity

4-Chloro-2-phenylthiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The thiazole ring system is known for its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.69 g/mol. The presence of the chloro and phenyl groups enhances its biological activity by influencing its interaction with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study, it showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as ampicillin and streptomycin. The minimal inhibitory concentration (MIC) values for these bacteria were significantly lower than those of the reference drugs, indicating its potential as an effective antimicrobial agent .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against flaviviruses. It was found to inhibit viral replication effectively in cellular assays, with an EC50 value indicating substantial antiviral potency. Structural modifications on the thiazole ring have been shown to enhance its efficacy, suggesting that further optimization could yield even more potent derivatives .

Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values in the low micromolar range against several types of cancer cells, demonstrating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.

- Antiviral Mechanism : The compound targets viral envelope proteins, inhibiting their function and preventing viral entry into host cells.

- Anticancer Activity : It modulates key signaling pathways such as NF-kB and MAPK, leading to reduced cell survival and increased apoptosis in cancer cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.